molecular formula C18H22ClNO3 B14011644 6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline CAS No. 57422-33-0

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B14011644
CAS No.: 57422-33-0
M. Wt: 335.8 g/mol
InChI Key: NRKYLRDOLKFPTF-UHFFFAOYSA-N
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Description

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinoline derivatives with altered oxidation states.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with different substituents replacing the methoxy or phenoxy groups.

Scientific Research Applications

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-7-(4-hydroxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
  • 6-methoxy-7-(4-chlorophenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline
  • 6-methoxy-7-(4-nitrophenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline

Uniqueness

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

57422-33-0

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

6-methoxy-7-(4-methoxyphenoxy)-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-7,10-11H,8-9,12H2,1-3H3;1H

InChI Key

NRKYLRDOLKFPTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC3=CC=C(C=C3)OC)OC.Cl

Origin of Product

United States

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